molecular formula C10H19NO2 B2658845 N-cyclohexyl-3-methoxypropanamide CAS No. 1339811-21-0

N-cyclohexyl-3-methoxypropanamide

Cat. No.: B2658845
CAS No.: 1339811-21-0
M. Wt: 185.267
InChI Key: GPEMPGAZJQXHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-3-methoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a methoxy group (-OCH₃) at the third carbon and a cyclohexyl group attached to the nitrogen atom.

Properties

IUPAC Name

N-cyclohexyl-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-8-7-10(12)11-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEMPGAZJQXHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methoxypropanamide typically involves the reaction of cyclohexylamine with 3-methoxypropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-methoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclohexyl-3-methoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its unique structure allows for the exploration of novel drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-cyclohexyl-3-methoxypropanamide:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Key Properties/Applications References
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) Cyclohexyl, 4-chlorophenyl, hydroxamic acid Antioxidant activity (DPPH/β-carotene assays)
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, 6-methoxynaphthalene High lipophilicity (bulky aromatic groups)
2-(3-Methoxyphenyl)-2-[(1-methylethyl)amino]cyclohexanone Cyclohexanone core, 3-methoxyphenyl, isopropylamino Potential CNS activity (structural similarity to ketamine analogs)

Key Comparative Analyses

Substituent Effects on Physicochemical Properties

Methoxy vs. Chloro/Hydroxy Groups: The methoxy group in this compound increases lipophilicity compared to chloro-substituted analogs (e.g., compound 10 in Table 1), which may enhance passive diffusion across biological membranes. Hydroxamic acid derivatives (e.g., compound 10) exhibit metal-chelating properties, unlike this compound, which lacks this functionality. This limits its utility in applications requiring redox activity .

Cyclohexyl vs. Aromatic Moieties :

  • The cyclohexyl group in this compound provides conformational flexibility, whereas bulky aromatic groups (e.g., 6-methoxynaphthalene in ’s compound) increase molecular weight and may reduce solubility. The latter’s naphthalene ring could enhance π-π stacking interactions in protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.